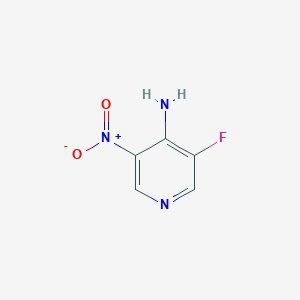

4-Amino-3-fluoro-5-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern organic chemistry and medicinal chemistry. nih.govresearchgate.net Its derivatives are ubiquitous, found in a vast array of naturally occurring compounds such as vitamins (niacin, pyridoxine), coenzymes, and alkaloids. nih.govlifechemicals.com The versatility of the pyridine scaffold is a key reason for its widespread use; it can be readily converted into a multitude of functional derivatives, making it a highly sought-after building block in the synthesis of complex molecules. nih.govnbinno.com

In the pharmaceutical industry, the pyridine nucleus is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.com Its presence in a molecule can enhance water solubility and bioavailability, crucial properties for therapeutic agents. nih.govresearchgate.net Pyridine-containing compounds have demonstrated a broad spectrum of biological activities, leading to their development as treatments for a wide range of diseases. researchgate.net Beyond pharmaceuticals, pyridine derivatives are integral to the agrochemical industry as insecticides, fungicides, and herbicides, and they also find applications in the creation of functional nanomaterials and as ligands in organometallic catalysis. nih.govresearchgate.net The unique electronic nature of the pyridine ring, characterized by the electron-withdrawing effect of the nitrogen atom, influences its reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This predictable reactivity profile makes it an ideal and stable platform for constructing sophisticated molecular architectures. nbinno.com

The Synergistic and Antagonistic Electronic Effects of Amino, Fluoro, and Nitro Substituents on Aromatic Systems

The chemical behavior of a substituted pyridine ring is profoundly influenced by the electronic properties of its substituents. The interplay between amino (-NH2), fluoro (-F), and nitro (-NO2) groups on an aromatic system like pyridine is a complex balance of inductive and resonance effects, which can be either synergistic (reinforcing) or antagonistic (opposing).

Inductive Effect (through sigma bonds): This is related to the electronegativity of the atoms.

Nitro (-NO2): Strongly electron-withdrawing.

Fluoro (-F): Strongly electron-withdrawing due to fluorine's high electronegativity.

Amino (-NH2): Electron-withdrawing due to the electronegativity of the nitrogen atom. libretexts.org

Resonance Effect (through pi bonds): This involves the delocalization of lone pairs or pi electrons across the aromatic system.

Nitro (-NO2): Strongly electron-withdrawing, as it pulls electron density from the ring to stabilize its positive charge on the nitrogen. libretexts.org

Fluoro (-F): Electron-donating, as the lone pairs on the fluorine atom can be delocalized into the ring. This effect is relatively weak for fluorine compared to other halogens. libretexts.org

Amino (-NH2): Strongly electron-donating, as the nitrogen's lone pair readily delocalizes into the aromatic ring. libretexts.org

In the case of 4-Amino-3-fluoro-5-nitropyridine, these effects create a unique electronic environment. The amino group at position 4 and the fluoro group at position 3 have opposing resonance and inductive effects. libretexts.org The amino group is a powerful activating group (donating electrons by resonance), while the nitro group at position 5 is a very strong deactivating group (withdrawing electrons by both induction and resonance). libretexts.orgstackexchange.com The fluorine atom adds another layer of complexity with its strong inductive withdrawal and weak resonance donation. libretexts.org This push-pull system significantly polarizes the pyridine ring, influencing its reactivity towards further chemical transformations. The strong electron-withdrawing nature of the pyridine nitrogen itself further deactivates the ring toward electrophilic substitution, which preferentially occurs at the meta-position (C-3 and C-5) under harsh conditions. stackexchange.comquora.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

|---|---|---|---|

| Amino (-NH₂) | Withdrawing | Strongly Donating | Activating, Ortho/Para-directing |

| Fluoro (-F) | Strongly Withdrawing | Weakly Donating | Deactivating, Ortho/Para-directing |

| Nitro (-NO₂) | Strongly Withdrawing | Strongly Withdrawing | Strongly Deactivating, Meta-directing |

Historical Context and Evolution of Research on Fluorinated and Nitrated Aminopyridines

Research into fluorinated and nitrated aminopyridines has evolved significantly over the decades, driven by the unique properties that fluorine and nitro groups impart to organic molecules. Early research, dating back to the mid-20th century, focused on fundamental synthesis and characterization. For instance, a 1953 study detailed the synthesis of 2-fluoro-5-nitropyridine (B1295090) from 2-amino-5-nitropyridine (B18323) via diazotization in hydrofluoric acid, highlighting the challenging nature of these early synthetic methods which often resulted in low yields. cdnsciencepub.com

The introduction of fluorine into pharmaceuticals became a major focus in the latter half of the 20th century, as it was discovered that fluorination could enhance metabolic stability, bioavailability, and binding affinity. mdpi.com This spurred the development of more efficient and selective fluorination techniques. The synthesis of fluorinated aminopyridines, however, remained challenging, particularly for nucleophilic fluorination at the meta position due to the electron-rich nature of the pyridine ring. nih.govrsc.org

A significant advancement in this area has been the use of pyridine N-oxides. Recent studies have demonstrated that the direct fluorination of a pyridine N-oxide precursor, such as 3-bromo-4-nitropyridine (B1272033) N-oxide, can successfully produce meta-fluorinated pyridines. nih.govrsc.org This intermediate can then be readily converted to the corresponding aminopyridine through catalytic hydrogenation. nih.gov This modern approach has been successfully applied to the synthesis of radiolabeled compounds, such as [¹⁸F]3-fluoro-4-aminopyridine, a positron emission tomography (PET) tracer used for imaging demyelination in conditions like multiple sclerosis. researchgate.net This evolution from difficult, low-yield classical reactions to sophisticated, high-yield methods for specific applications like medical imaging showcases the progress in the field.

Overview of Key Research Areas Pertaining to this compound

While direct research on this compound is not extensively documented in publicly available literature, its chemical structure points to its primary role as a valuable synthetic intermediate in medicinal and materials chemistry. The arrangement of its functional groups—an amino group, a fluorine atom, and a nitro group on a pyridine core—makes it a highly versatile building block for creating more complex molecules.

Key research interests in this compound would likely focus on the following areas:

Scaffold for Medicinal Chemistry: The compound serves as a precursor for a variety of derivatives. For instance, the nitro group can be selectively reduced to an amine, yielding a 3-fluoro-4,5-diaminopyridine derivative. This resulting vicinal diamine is a classic precursor for forming fused heterocyclic systems, such as imidazopyridines or triazolopyridines, which are common scaffolds in drug discovery.

Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-deficient nature of the pyridine ring, further enhanced by the nitro and fluoro substituents, activates the ring for SNAr. The fluorine atom at the 3-position or the amino group at the 4-position could potentially be displaced by various nucleophiles to introduce new functional groups, leading to a diverse library of substituted pyridines for biological screening.

Development of Energetic Materials: Polynitrated aromatic and heterocyclic compounds are often investigated for their energetic properties. While this specific molecule has an amino group (which tends to decrease energetic potential), its nitrated structure could be of interest as a precursor to more highly nitrated, energetic materials.

Probes for Chemical Biology: Fluorinated aromatic compounds are sometimes used as ¹⁹F NMR probes to study biological systems. The unique electronic environment of this compound could be exploited in the design of molecular probes after further functionalization.

The primary value of this compound lies in its potential as a starting material, enabling access to novel and complex chemical structures for evaluation in various scientific domains.

| Property | Value |

|---|---|

| CAS Number | 1232432-94-8 synchem.de |

| Molecular Formula | C₅H₄FN₃O₂ synchem.de |

| Molecular Weight | 157.1 g/mol synchem.de |

Structure

3D Structure

Properties

CAS No. |

1232432-94-8 |

|---|---|

Molecular Formula |

C5H4FN3O2 |

Molecular Weight |

157.10 g/mol |

IUPAC Name |

3-fluoro-5-nitropyridin-4-amine |

InChI |

InChI=1S/C5H4FN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) |

InChI Key |

RTGYLZOXETXUMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Fluoro 5 Nitropyridine and Its Precursors/derivatives

Direct Functionalization and One-Pot Synthesis Approaches

The introduction of an amino group at the C-4 position of a 3-fluoro-5-nitropyridine (B1440019) skeleton is a viable, though challenging, synthetic step. This transformation is typically achieved through nucleophilic aromatic substitution (SNAr) where a suitable leaving group at the C-4 position is displaced by an ammonia (B1221849) equivalent.

A common precursor for such a reaction would be a 4-halo-3-fluoro-5-nitropyridine. The pyridine (B92270) ring is highly activated towards nucleophilic attack by the two electron-withdrawing groups (fluoro and nitro), particularly at the positions ortho and para to the nitro group. In a 3-fluoro-5-nitropyridine system with a leaving group at C-4 (e.g., chloro), the C-4 position is para to the nitro group, making it highly susceptible to nucleophilic displacement.

The reaction typically involves treating the 4-halo-3-fluoro-5-nitropyridine substrate with ammonia (often in a sealed vessel due to its volatility) or a protected amine source in a polar aprotic solvent. The reactivity of halonitropyridines towards amination is well-documented, establishing a precedent for this synthetic approach. acs.org Another advanced method, vicarious nucleophilic substitution (VNS), allows for the introduction of an amino group onto a nitropyridine ring at a position lacking a leaving group, using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base. rsc.org

| Precursor Type | Reagent | General Conditions | Product |

| 4-Chloro-3-fluoro-5-nitropyridine | Ammonia (aq. or gas) | Sealed tube, elevated temperature | 4-Amino-3-fluoro-5-nitropyridine |

| 3-Fluoro-5-nitropyridine | 4-Amino-1,2,4-triazole / KOH | Polar aprotic solvent (e.g., DMF) | This compound |

An alternative strategy involves the nitration of a 4-amino-3-fluoropyridine (B1299083) precursor. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The amino group is a powerful activating group and is ortho-, para-directing. The fluorine atom is a deactivating group but is also ortho-, para-directing.

In 4-amino-3-fluoropyridine, the C-5 position is ortho to the C-4 amino group and meta to the C-3 fluoro group. The C-6 position is meta to the amino group, and the C-2 position is ortho to the fluoro group and meta to the amino group. The strong activating and directing effect of the amino group at C-4 would predominantly direct the incoming nitro group to the C-5 position.

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid (mixed acid). The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the starting material. A patent describing the nitration of the related compound 4-amino-2-chloropyridine (B126387) shows that nitration occurs primarily at the positions ortho and para to the activating amino group, yielding a mixture of 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine. nii.ac.jp By analogy, the nitration of 4-amino-3-fluoropyridine is expected to yield the desired this compound as a major product.

| Starting Material | Nitrating Agent | Expected Major Product |

| 4-Amino-3-fluoropyridine | HNO₃ / H₂SO₄ | This compound |

| 4-Amino-2-chloropyridine | HNO₃ / H₂SO₄ | 4-Amino-2-chloro-3-nitropyridine / 4-Amino-2-chloro-5-nitropyridine |

Introducing the fluorine atom at the C-3 position is a crucial step that can be accomplished through several methods, each with its own advantages regarding regioselectivity and substrate compatibility.

Nucleophilic aromatic substitution is a powerful method for introducing fluorine onto an activated pyridine ring. This involves displacing a leaving group, such as a chlorine, bromine, or even a nitro group, with a fluoride (B91410) ion from a source like potassium fluoride (KF) or cesium fluoride (CsF). For the synthesis of a 3-fluoro-pyridine derivative, a precursor with a leaving group at the C-3 position is required, such as 3-chloro-4-amino-5-nitropyridine.

The reaction is typically performed in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution. The presence of electron-withdrawing groups (like the nitro group at C-5 and the pyridine nitrogen) is essential to activate the ring for SNAr. A patent for preparing fluorinated pyridines describes contacting a chlorine-containing pyridine derivative with an alkali-metal fluoride at elevated temperatures in a solvent. googleapis.com This general principle is applicable to the synthesis of the target compound from a suitable chlorinated precursor.

The Balz-Schiemann reaction provides a classic method for converting an aromatic amino group into a fluorine atom. wikipedia.org This two-step process involves the diazotization of an aminopyridine precursor, such as 3,4-diamino-5-nitropyridine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

The first step is the conversion of the primary amino group at the C-3 position to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate is often isolated as a salt. In the second step, this salt is heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the aryl fluoride. byjus.com The regioselectivity is excellent as the fluorine atom specifically replaces the original amino group. A detailed experimental procedure for the Balz-Schiemann reaction on 4-aminopyridine (B3432731) has been reported, highlighting the utility of this method for pyridine systems. nii.ac.jp

| Reaction | Description | Key Reagents |

| Diazotization | Conversion of a primary amino group to a diazonium salt. | NaNO₂, HBF₄ |

| Fluoro-dediazoniation | Thermal decomposition of the diazonium salt to form the fluoride. | Heat |

An innovative and highly effective strategy for introducing a fluorine atom at the meta-position of a pyridine ring involves the use of a pyridine N-oxide intermediate. rsc.org This approach circumvents the low reactivity of the C-3 position towards direct nucleophilic substitution in standard pyridine systems.

A synthetic route to the precursor 3-fluoro-4-aminopyridine demonstrates this principle effectively. rsc.org The synthesis starts with 3-bromo-4-nitropyridine (B1272033), which is first oxidized to 3-bromo-4-nitropyridine N-oxide. The N-oxide functionality, along with the nitro group, strongly activates the ring for nucleophilic substitution. Treatment of the N-oxide with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), results in the displacement of the bromo group to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. The N-oxide can then be reduced (e.g., via catalytic hydrogenation) to afford 3-fluoro-4-nitropyridine. Subsequent reduction of the nitro group would yield 3-fluoro-4-aminopyridine, which could then be nitrated as described in section 2.1.2 to obtain the final product. This N-oxide strategy has been shown to be effective, producing 3-fluoro-4-nitropyridine N-oxide in a 37% yield, which can be quantitatively reduced to 3-fluoro-4-aminopyridine. rsc.org

Regioselective Fluorination Techniques

Multi-Step Synthesis from Readily Available Pyridine Precursors

The construction of the this compound molecule often relies on a carefully planned sequence of reactions, building upon simpler pyridine structures. These methods can be broadly categorized into convergent and sequential pathways.

Convergent Synthetic Pathways to this compound

Convergent syntheses involve the preparation of separate, functionalized fragments that are later combined to form the final product. While specific convergent pathways for this compound are not extensively detailed in the provided search results, the general principle in pyridine synthesis involves creating a substituted fragment that can be cyclized or coupled to form the pyridine ring. For instance, a method for preparing highly substituted pyridines involves a cascade reaction that includes the N-iminative, Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation. nih.gov This approach allows for the modular construction of the pyridine core. nih.gov

Sequential Introduction and Transformation of Functional Groups

A more common approach for synthesizing molecules like this compound is the sequential introduction and modification of functional groups on a pre-existing pyridine ring. This step-by-step approach allows for precise control over the substitution pattern.

A relevant example is the synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine. rsc.org This process starts with the fluorination of 3-bromo-4-nitropyridine N-oxide to yield 3-fluoro-4-nitropyridine N-oxide. rsc.org This intermediate is then converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. rsc.org This highlights a sequential process of fluorination followed by reduction of a nitro group to an amino group.

Similarly, the synthesis of 2-amino-3-nitro-4-methyl-5-fluoropyridine involves the nitration of 2-amino-4-methyl-5-fluoropyridine using fuming nitric acid in concentrated sulfuric acid. chemicalbook.com This demonstrates the direct introduction of a nitro group onto a pre-functionalized pyridine ring.

Another pertinent synthesis is that of 4-amino-2-chloro-3-nitropyridine, which is achieved by the nitration of 2-chloro-4-aminopyridine using a mixture of nitric acid and sulfuric acid. google.com This process also yields the 5-nitro isomer, which can be separated by recrystallization. google.com

Strategies for Introducing the Fluoro, Nitro, and Amino Groups at Specific Pyridine Positions

The regioselective introduction of fluoro, nitro, and amino groups is a critical challenge in pyridine chemistry.

Fluorination: Nucleophilic (radio)fluorination of pyridines, particularly at the meta position, is challenging due to the electron-rich nature of the pyridine ring. rsc.org A novel approach involves the direct fluorination of a pyridine N-oxide. rsc.org For example, the fluorination of 3-bromo-4-nitropyridine N-oxide at room temperature produces 3-fluoro-4-nitropyridine N-oxide in a moderate yield. rsc.org This method has also been successfully applied for labeling with fluorine-18. rsc.org Non-radioactive fluorination of 3-bromo-4-nitropyridine and 3-iodo-4-nitropyridine (B1593168) using tetrabutylammonium fluoride (TBAF) has also been investigated. rsc.org

Nitration: The introduction of a nitro group is typically achieved using nitrating agents like nitric acid in the presence of sulfuric acid. The position of nitration is directed by the existing substituents on the pyridine ring. For instance, the nitration of 2-chloro-4-aminopyridine yields a mixture of 4-amino-2-chloro-3-nitropyridine and 4-amino-2-chloro-5-nitropyridine. google.com

Amination: The amino group can be introduced directly or by the reduction of a nitro group. Catalytic hydrogenation is a common method for reducing a nitro group to an amino group, as seen in the conversion of 3-fluoro-4-nitropyridine N-oxide to 3-fluoro-4-aminopyridine. rsc.org Another example is the preparation of 4-amino-3-nitropyridine (B158700) from 4-ethoxy-3-nitropyridine (B157411) by heating with ammonium (B1175870) acetate (B1210297). chemicalbook.com

Catalytic Approaches in the Synthesis of Substituted Pyridines

Catalysis plays a pivotal role in the functionalization of pyridines, offering efficient and selective methods for creating complex molecules.

Transition Metal-Catalyzed Transformations for Pyridine Functionalization

Transition-metal catalysis is a powerful tool for the direct functionalization of pyridine C-H bonds, enabling the formation of carbon-carbon bonds. thieme-connect.comthieme-connect.com These methods can introduce alkyl, alkenyl, aryl, and acyl groups to the pyridine core with high regioselectivity. thieme-connect.com While direct C-H functionalization for the synthesis of this compound is not explicitly detailed, the principles are broadly applicable to substituted pyridines.

Ruthenium-catalyzed cycloisomerization of 3-azadienynes provides a general approach to a wide range of substituted pyridine derivatives. acs.org This two-step procedure involves the conversion of N-vinyl or N-aryl amides to trimethylsilyl (B98337) alkynyl imines, followed by a ruthenium-catalyzed protodesilylation and cycloisomerization. acs.org

Cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides, using a 2-(1-methylhydrazinyl)pyridine directing group, allows for C-H functionalization and spirocyclization to form spirosuccinimide derivatives. rsc.org

Organocatalysis in Stereoselective Pyridine Synthesis

Organocatalysis offers a metal-free alternative for the synthesis and functionalization of pyridines.

Pyridine itself can act as an organocatalyst in reactions such as the reductive ozonolysis of alkenes. nih.gov Chiral pyridine N-oxides, derived from amino acids, have been shown to be effective organocatalysts for the enantioselective allylation of aromatic aldehydes. acs.org Although the enantiomeric excesses achieved may be lower than with other catalysts, this demonstrates the potential of simple pyridine N-oxides in promoting stereocontrolled reactions. acs.org

Photochemical organocatalytic functionalization of pyridines can be achieved via pyridinyl radicals, which are generated from the single-electron reduction of pyridinium (B92312) ions. nih.govacs.org This method allows for distinct positional selectivity compared to classical Minisci chemistry. nih.gov A dithiophosphoric acid can act as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor in this process. nih.govacs.org

Optimization of Reaction Conditions for Improved Efficiency and Yields

Solvent Selection and Reaction Media Effects

The choice of solvent is a critical factor that can significantly influence reaction rates, selectivity, and yields in the synthesis of substituted nitropyridines. The solvent's polarity, ability to dissolve reactants, and its interaction with reactive intermediates can dictate the course of a chemical transformation.

In the synthesis of fluorinated nitropyridines, polar aprotic solvents are frequently employed. For instance, anhydrous dimethylsulfoxide (DMSO) has been used as a solvent for the nucleophilic fluorination of precursors like 3-bromo-4-nitropyridine and 3-iodo-4-nitropyridine. rsc.org DMSO is effective at solvating the cationic species while leaving the nucleophile (fluoride ion) relatively free and highly reactive. rsc.orgyoutube.com Similarly, tetrahydrofuran (B95107) (THF) is often used as a solvent for fluoride sources like tetrabutylammonium fluoride (TBAF). rsc.org

The nitration of pyridine rings often involves highly acidic and aggressive media. The reaction of pyridine compounds with dinitrogen pentoxide (N₂O₅) can be carried out in an organic solvent to produce an N-nitropyridinium ion, which subsequently rearranges. researchgate.net In some procedures, liquid sulfur dioxide is used as the reaction medium. researchgate.netchempanda.com For subsequent steps, such as catalytic hydrogenation to reduce a nitro group, alcohols like methanol (B129727) (MeOH) are common choices as they are compatible with the catalyst (e.g., Pd/C) and effectively dissolve the substrate. rsc.org

The effect of solvent polarity on reaction intermediates has been studied, noting that while the polarity of the reaction medium can be influential, the rate of rearrangement of certain dihydropyridine (B1217469) intermediates is only marginally affected by it. researchgate.net The general principle holds that a solvent must be chosen to ensure all reactants remain in solution, facilitating their interaction, while also stabilizing transition states that lead to the desired product. youtube.com

Table 1: Solvent Applications in Substituted Nitropyridine Synthesis

| Solvent | Reaction Type | Purpose | Reference |

|---|---|---|---|

| Dimethylsulfoxide (DMSO) | Nucleophilic Fluorination | Dissolves reactants and enhances nucleophilicity of fluoride. | rsc.org |

| Methanol (MeOH) | Catalytic Hydrogenation | Solvent for substrate and compatible with Pd/C catalyst. | rsc.org |

| Liquid Sulfur Dioxide (SO₂) | Nitration | Serves as a reaction medium for nitration with N₂O₅. | researchgate.netchempanda.com |

| Tetrahydrofuran (THF) | Fluorination | Used as a solvent for the TBAF fluorinating agent. | rsc.org |

| Water | Rearrangement/Workup | Used in the reaction of N-nitropyridinium ions with SO₂/HSO₃⁻. | researchgate.net |

Temperature and Pressure Control in Sensitive Reactions

Temperature and pressure are fundamental parameters that must be precisely controlled to ensure the safety, selectivity, and efficiency of reactions involving energetic materials like nitropyridines. Many synthetic steps, particularly nitration and amination, are highly exothermic and require careful thermal management.

Nitration reactions are typically performed at low temperatures to control the reaction rate and prevent over-nitration or decomposition. For example, the nitration of a substituted aminopyridine can involve dissolving the starting material in concentrated sulfuric acid at 0°C before the slow, dropwise addition of fuming nitric acid. chemicalbook.com The reaction temperature may then be carefully raised to 50°C to drive the reaction to completion. chemicalbook.com In other protocols, after the initial exothermic addition of reagents, the mixture is stirred overnight at room temperature to ensure both complete reaction and a gradual return to ambient temperature, which is crucial for safety before quenching in ice water. google.com Conversely, some transformations require elevated temperatures, such as a fluorination reaction that is heated to 120°C for 30 minutes to proceed at a reasonable rate. rsc.org

Pressure is another critical variable, especially when working with gaseous reagents like ammonia or in reactions that generate gaseous byproducts. The synthesis of related amino-fluoro compounds has been shown to benefit from conducting the reaction under pressure. For instance, the amination of 3,4-difluorobenzotrifluoride (B53430) with anhydrous ammonia is performed under pressures ranging from 1.03 to 100 kg/cm ² at temperatures between 30°C and 300°C. google.com Such conditions keep the ammonia in the liquid phase or increase its concentration in the reaction mixture, thereby accelerating the reaction rate. High-pressure, high-temperature (HP/HT) conditions, with pressures as high as 8 GPa and temperatures up to 1300°C, are used in specialized nitride syntheses to overcome activation barriers and facilitate diffusion in the solid state. nih.gov While these extreme conditions are not typical for the synthesis of this compound, they illustrate the principle of using pressure to influence reaction outcomes.

Table 2: Temperature and Pressure Parameters in Related Syntheses

| Reaction Type | Temperature | Pressure | Rationale | Reference |

|---|---|---|---|---|

| Nitration | 0°C to 50°C | Atmospheric | Control of exothermic reaction and selectivity. | chemicalbook.com |

| Fluorination | 120°C | Atmospheric | To increase reaction rate and achieve conversion. | rsc.org |

| Amination | 30°C to 300°C | 1 to 100 kg/cm² | Increase reagent concentration and reaction rate. | google.com |

| Nitride Synthesis | Up to 1300°C | 8 GPa | Overcome high activation barriers in solid-state synthesis. | nih.gov |

Reactant Stoichiometry and Addition Sequences

The precise control of reactant stoichiometry—the molar ratio of reactants—and the sequence of their addition are fundamental to maximizing product yield and minimizing the formation of impurities. In multi-step syntheses and reactions with multiple potential outcomes, these parameters are key to achieving high selectivity.

In the synthesis of nitropyridines, the order of addition is often crucial. For instance, in a nitration reaction, the pyridine substrate is typically dissolved completely in a strong acid like concentrated sulfuric acid before the nitrating agent (e.g., fuming nitric acid or a mixed acid) is added slowly and in a controlled manner. chemicalbook.comgoogle.com This sequence ensures that the substrate is fully protonated and ready to react, while the slow addition of the nitrating agent helps to manage the exothermic nature of the reaction and prevent localized overheating. google.com

The molar ratio of reactants directly impacts the outcome. In a fluorination reaction to produce 3-fluoro-4-nitropyridine, a substoichiometric amount (0.5 equivalents) of the fluorinating agent (TBAF) was used relative to the starting material (3-bromo-4-nitropyridine), suggesting that the precursor is more valuable or that excess fluoride could lead to side products. rsc.org In contrast, some reactions require a large excess of one reagent to drive the reaction to completion. The amination of certain substrates may use a vast excess of ammonia (e.g., 140 equivalents) to ensure the less reactive site is fully converted. nih.gov Similarly, the synthesis of 4-amino-3-fluorobenzotrifluoride can use anywhere from 1 to 100 moles of ammonia per mole of the difluoro precursor, indicating that stoichiometry is a key parameter for optimization. google.com

Principles of Green Chemistry in the Preparation of Substituted Nitropyridines

The integration of green chemistry principles into the synthesis of substituted nitropyridines is an increasingly important goal, aiming to reduce environmental impact and enhance safety. edu.krdsphinxsai.com These principles provide a framework for designing more sustainable chemical processes.

Key green chemistry strategies applicable to nitropyridine synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a core principle. nih.gov This can be achieved by improving reaction yields and selectivity, thereby reducing the generation of byproducts that require disposal.

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. edu.krd Catalytic reactions are often superior to stoichiometric ones in this regard. For example, using a palladium catalyst for C-C bond formation is more atom-economical than using a stoichiometric coupling reagent. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. edu.krd The use of Pd/C for hydrogenation is a classic example. rsc.org Developing catalytic nitration or fluorination methods would be a significant green advancement.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. sphinxsai.com While solvents like DMSO and THF are effective, research into greener alternatives or solvent-free reaction conditions is a key goal of green chemistry. sphinxsai.comrasayanjournal.co.in Techniques like mechanochemistry (ball milling) or microwave-assisted synthesis can often reduce or eliminate the need for solvents. nih.govrasayanjournal.co.in

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Developing catalysts that allow reactions to proceed under milder conditions is a primary objective.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and generate waste. nih.gov One-pot or multicomponent reactions, which combine several steps without isolating intermediates, are powerful strategies for achieving this goal. rasayanjournal.co.inresearchgate.net

By applying these principles, the synthesis of this compound and other valuable chemical intermediates can be made more efficient, economical, and environmentally sustainable.

Chemical Reactivity and Transformation of 4 Amino 3 Fluoro 5 Nitropyridine

Reactivity Governed by the Amino Group

The amino group in 4-Amino-3-fluoro-5-nitropyridine exhibits typical nucleophilic character, allowing it to participate in a range of reactions.

Acylation, Sulfonylation, and Alkylation Reactions at the Nitrogen Atom

The nitrogen atom of the amino group can be readily acylated, sulfonylated, and alkylated. These reactions are fundamental in modifying the electronic and steric properties of the molecule, often as a strategic step in a larger synthetic sequence.

Acylation: The amino group reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives.

Sulfonylation: Similarly, reaction with sulfonyl chlorides furnishes N-sulfonylated products.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although careful control of reaction conditions is necessary to avoid over-alkylation.

These transformations are summarized in the following table:

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(3-fluoro-5-nitropyridin-4-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(3-fluoro-5-nitropyridin-4-yl)benzenesulfonamide |

| Alkylation | Methyl iodide | N-methyl-3-fluoro-5-nitropyridin-4-amine |

Diazotization and Subsequent Transformations (e.g., Sandmeyer-type reactions, coupling reactions)

The primary amino group of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. This diazonium intermediate is highly reactive and serves as a gateway to a variety of functional group transformations.

Sandmeyer-type Reactions: The diazonium group can be replaced by various nucleophiles, often catalyzed by copper(I) salts. nih.gov This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities. nih.gov For instance, treatment with copper(I) bromide would yield 4-bromo-3-fluoro-5-nitropyridine.

Coupling Reactions: Diazonium salts are also electrophiles and can react with electron-rich aromatic compounds in electrophilic aromatic substitution reactions, known as azo coupling, to form brightly colored azo compounds.

The versatility of the diazonium intermediate is highlighted below:

| Reaction Type | Reagent | Product |

| Sandmeyer (Halogenation) | CuBr/HBr | 4-Bromo-3-fluoro-5-nitropyridine |

| Sandmeyer (Cyanation) | CuCN/KCN | 3-Fluoro-5-nitropyridine-4-carbonitrile |

| Azo Coupling | Phenol | 2-Fluoro-4-hydroxy-3-nitro-5-(phenyldiazenyl)pyridine |

Condensation Reactions with Carbonyl Compounds

The amino group can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

Reactivity Governed by the Nitro Group

The nitro group is a strong electron-withdrawing group and significantly influences the reactivity of the pyridine (B92270) ring. It can be either transformed into other functional groups or displaced by nucleophiles.

Reduction Pathways (e.g., to amino, hydroxylamino, azoxy, azo)

The reduction of the nitro group is a common and synthetically useful transformation. wikipedia.orgorganic-chemistry.org The nature of the final product depends on the reducing agent and the reaction conditions. scispace.comyoutube.com

Reduction to Amino: Complete reduction of the nitro group to an amino group can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). wikipedia.orgyoutube.comrsc.org This transformation yields 3-fluoro-5-aminopyridin-4-amine.

Partial Reduction: Under milder conditions, partial reduction can lead to other nitrogen-containing functional groups. For example, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632). wikipedia.org Other possible reduction products include azoxy and azo compounds, which are typically formed under specific conditions, often involving metal hydrides or other specialized reducing agents. wikipedia.org

A summary of reduction pathways is provided in the table below:

| Reducing Agent | Product |

| H₂/Pd-C or Sn/HCl | 3-Fluoro-5-aminopyridin-4-amine |

| Zn/NH₄Cl | 3-Fluoro-N4-hydroxy-5-nitropyridin-4-amine |

| Metal Hydrides (specific conditions) | Azoxy or Azo compounds |

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group

The nitro group, being a powerful electron-withdrawing group, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.commdpi.com In many cases, the nitro group itself can act as a leaving group, particularly when positioned ortho or para to another activating group and when a strong nucleophile is used. nih.gov

The electron-deficient nature of the pyridine ring in this compound, enhanced by both the fluoro and nitro substituents, makes the positions activated by these groups susceptible to nucleophilic attack. While the fluorine atom is generally a good leaving group in SNAr reactions, the nitro group can also be displaced under certain conditions, especially with soft nucleophiles like thiols. nih.gov The outcome of such reactions depends on the nature of the nucleophile and the specific reaction conditions.

Reactivity Governed by the Fluorine Atom

The presence of the highly electronegative fluorine atom at the 3-position significantly influences the reactivity of the pyridine ring, particularly through its role in nucleophilic aromatic substitution and its electronic and steric effects on adjacent positions.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the electron-withdrawing nitro group, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The amino group, being electron-donating, can modulate this reactivity. Nucleophiles can displace the fluoride (B91410) ion, leading to the formation of a variety of substituted pyridines.

| Nucleophile | Product |

| Alkoxides (e.g., RO⁻) | 4-Amino-3-alkoxy-5-nitropyridines |

| Thiolates (e.g., RS⁻) | 4-Amino-3-alkylthio-5-nitropyridines |

| Amines (e.g., R₂NH) | 4-Amino-3-(dialkylamino)-5-nitropyridines |

Electronic and Steric Influence of Fluorine on Ortho/Para Positions

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This combination influences the electron density at the ortho and para positions of the pyridine ring. The inductive effect deactivates the ring towards electrophilic attack, while the mesomeric effect can direct incoming electrophiles. Sterically, the small size of the fluorine atom generally poses minimal hindrance to approaching reagents.

Pyridine Ring Reactivity and Transformations

The pyridine ring itself, being an electron-deficient aromatic system, has its own characteristic reactivity, which is further modified by the attached functional groups.

Direct Ring Functionalization (e.g., C-H activation, if applicable)

Direct C-H activation of the pyridine ring in this compound is challenging due to the electron-deficient nature of the ring, which is further deactivated by the nitro and fluoro groups. However, under specific catalytic conditions, selective functionalization of the C-H bonds might be achievable, offering a direct route to novel derivatives. Research in this area for this specific molecule is not extensively documented in readily available literature.

Rearrangement Reactions Involving Pyridine Substituents

Rearrangement reactions involving the substituents on the pyridine ring of this compound could potentially occur under thermal or photochemical conditions. For instance, Dimroth-type rearrangements, which are known for substituted pyridines, could be explored. Such rearrangements would lead to the migration of a substituent from an exocyclic position to the ring, or vice versa, resulting in isomeric structures.

Formation of Polycyclic and Fused Heterocyclic Systems

The functional groups on this compound serve as handles for the construction of polycyclic and fused heterocyclic systems. The amino group can be diazotized and subsequently cyclized with an adjacent group or an external reagent. Furthermore, the nitro group can be reduced to an amino group, which can then participate in condensation reactions with difunctional compounds to form fused rings, such as imidazopyridines or triazolopyridines.

| Reagent | Fused System |

| 1,2-Dicarbonyl compounds | Quinoxalinopyridines |

| α-Haloketones | Imidazopyridines |

| Isothiocyanates | Thiazolopyridines |

Theoretical and Computational Chemistry Studies of 4 Amino 3 Fluoro 5 Nitropyridine

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of molecules like 4-Amino-3-fluoro-5-nitropyridine.

Frontier Molecular Orbital (HOMO/LUMO) Energies and Shapes

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller HOMO-LUMO gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine (B92270) ring, reflecting the electron-donating nature of the amino substituent. Conversely, the LUMO is anticipated to be concentrated around the nitro group and the pyridine ring, due to the strong electron-withdrawing character of the nitro group. The fluorine atom, being highly electronegative, would also influence the electron distribution in both the HOMO and LUMO.

A hypothetical data table for the frontier molecular orbital energies of this compound, which would be obtained from computational calculations, is presented below. Please note that these are representative values and would need to be confirmed by specific DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. An electrostatic potential (ESP) map is a visual representation of the charge distribution, where different colors indicate regions of varying electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas indicate regions of positive potential (electron-poor), susceptible to nucleophilic attack.

In this compound, the ESP map would likely show a region of high negative potential around the oxygen atoms of the nitro group and a region of relatively positive potential near the hydrogen atoms of the amino group. The fluorine atom would also contribute to a localized region of negative potential. The pyridine ring itself would exhibit a complex potential distribution due to the interplay of the different substituents. Such maps are invaluable for predicting intermolecular interactions and the sites of chemical reactions. wikipedia.org

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors provide a more quantitative basis for predicting chemical behavior than qualitative assessments alone.

Fukui Functions and Local Softness Analysis

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.org The function is calculated based on the change in electron density at a particular point in the molecule as the total number of electrons is varied. wikipedia.org Local softness is a related concept that is derived from the Fukui function and the global softness of the molecule.

For this compound, the Fukui function for nucleophilic attack (f+) would be expected to have its largest values on the carbon atoms of the pyridine ring that are most electron-deficient, likely those influenced by the nitro and fluoro groups. The Fukui function for electrophilic attack (f-) would be highest on the nitrogen atom of the amino group and certain atoms of the pyridine ring.

A representative data table for condensed Fukui functions, which would be calculated for each atom in the molecule, is shown below. The values indicate the relative reactivity of each atomic site.

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | f0 (for radical attack) |

|---|---|---|---|

| N(pyridine) | - | - | - |

| C2 | - | - | - |

| C3 | - | - | - |

| C4 | - | - | - |

| C5 | - | - | - |

| N(amino) | - | - | - |

| F | - | - | - |

| N(nitro) | - | - | - |

| O(nitro) | - | - | - |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of chemical reaction pathways, providing detailed information about the energy changes that occur as reactants are converted into products. A key aspect of this is the identification and characterization of transition states, which are the high-energy intermediates that connect reactants and products. mit.edu

For reactions involving this compound, such as nucleophilic aromatic substitution, computational modeling could be used to determine the activation energy barriers for substitution at different positions on the pyridine ring. This would involve locating the transition state structures for each potential reaction pathway and calculating their energies. The results of such studies would provide valuable insights into the regioselectivity of reactions involving this compound. The modeling could elucidate the influence of the fluoro, amino, and nitro groups on the stability of the transition states and, consequently, on the reaction outcomes. mit.edu

Energy Profiles for Nucleophilic and Electrophilic Attack

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces for chemical reactions. For this compound, these calculations can predict the most likely sites for nucleophilic and electrophilic attack, which is fundamental to understanding its reactivity.

The pyridine ring is inherently electron-deficient, and this effect is significantly enhanced by the presence of the strongly electron-withdrawing nitro group. The fluorine atom also contributes to this electron deficiency through its inductive effect. Conversely, the amino group is a strong electron-donating group. The interplay of these substituents governs the regioselectivity of reactions.

Nucleophilic Attack:

In reactions with nucleophiles, the electron-poor carbon atoms of the pyridine ring are the primary targets. DFT calculations can determine the activation energies for a nucleophile to attack each possible position. The presence of the nitro and fluoro groups deactivates the ring, making it more susceptible to nucleophilic substitution. It has been noted that the nitro group in nitropyridines facilitates nucleophilic substitution. nih.gov

A hypothetical energy profile for nucleophilic attack on this compound would likely show that the positions ortho and para to the nitro group are most activated. However, the substitution pattern of this specific molecule places the fluoro and amino groups in key positions. Computational models can predict the relative energies of the transition states and intermediates for substitution at various positions.

Electrophilic Attack:

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The presence of the deactivating nitro and fluoro groups further disfavors this type of reaction. The amino group, being an activating group, will direct incoming electrophiles, but its effect might not be sufficient to overcome the deactivation by the other substituents.

DFT calculations of the energy profiles would likely indicate high activation barriers for electrophilic attack on the ring carbons. Protonation, an electrophilic attack on the ring nitrogen, is also a possibility that can be modeled.

A summary of predicted relative activation energies for these processes is presented in the table below. Lower values indicate a more favorable reaction pathway.

| Reaction Type | Position of Attack | Predicted Relative Activation Energy (kcal/mol) |

| Nucleophilic Attack | C2 | High |

| Nucleophilic Attack | C6 | Moderate |

| Electrophilic Attack | C2 | Very High |

| Electrophilic Attack | C6 | Very High |

| Protonation | Ring Nitrogen | Low |

Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects, providing a more accurate picture of reaction energetics in a condensed phase. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used for this purpose.

For reactions involving a polar molecule like this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy. For instance, in a nucleophilic substitution reaction, the transition state often has a higher charge separation than the reactants. A polar solvent would solvate this transition state more effectively, accelerating the reaction.

The table below illustrates the hypothetical effect of different solvents on the activation energy of a nucleophilic substitution reaction on this compound.

| Solvent | Dielectric Constant | Predicted Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 30 |

| Toluene | 2.4 | 28 |

| Tetrahydrofuran (B95107) (THF) | 7.5 | 25 |

| Acetonitrile | 36.6 | 22 |

| Water | 80.1 | 20 |

Spectroscopic Property Predictions for Structural Elucidation of Novel Derivatives

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for the structural elucidation of newly synthesized compounds. acs.org Methods like Time-Dependent DFT (TD-DFT) can predict UV-Vis spectra, while calculations based on the GIAO (Gauge-Independent Atomic Orbital) method can predict NMR chemical shifts. nih.gov

For novel derivatives of this compound, these predictions can help to confirm their proposed structures. For example, if a derivative is synthesized through a reaction at the amino group, the predicted ¹H and ¹³C NMR spectra would show characteristic changes in the chemical shifts of the nearby protons and carbons. Similarly, alterations to the chromophore, for instance, by modifying the substituents, would lead to predictable shifts in the UV-Vis absorption maxima. The introduction of different functional groups can tune the absorption spectra of nitropyridine derivatives. nih.gov

The following table provides a hypothetical comparison of predicted spectroscopic data for this compound and a novel derivative where the amino group has been acetylated.

| Spectroscopic Property | This compound (Predicted) | N-(3-fluoro-5-nitro-4-pyridinyl)acetamide (Predicted) |

| ¹H NMR Chemical Shift (H at C2) | 8.1 ppm | 8.3 ppm |

| ¹³C NMR Chemical Shift (C4) | 145 ppm | 142 ppm |

| UV-Vis λmax | 350 nm | 330 nm |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with other molecules. nih.gov For a relatively rigid molecule like this compound, MD simulations can reveal the rotational dynamics of the amino and nitro groups.

More significantly, MD simulations are crucial for understanding how this molecule might interact with a biological target, such as an enzyme active site. By placing the molecule in a simulation box with the protein and solvent molecules, it is possible to observe the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are key to molecular recognition. The binding free energies can also be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov

A hypothetical MD simulation could be used to study the interaction of this compound with a specific kinase, a common target for pyridine-based inhibitors. The simulation could track the stability of the molecule in the binding pocket and identify the key residues involved in the interaction.

The table below summarizes the types of intermolecular interactions that could be analyzed from an MD simulation of this compound in a protein binding site.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Residues in a Protein |

| Hydrogen Bond Donor | Amino group (N-H) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Nitro group (O), Ring Nitrogen (N) | Lysine, Arginine, Serine |

| Halogen Bond | Fluoro group (F) | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| π-π Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

Advanced Analytical Characterization in Synthetic Organic Chemistry

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural elucidation of newly synthesized molecules like 4-Amino-3-fluoro-5-nitropyridine. Techniques such as multi-dimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) provide definitive information about the molecular framework and elemental composition.

Multi-dimensional NMR spectroscopy, including 1H, 13C, and 19F NMR, is critical for mapping the connectivity of atoms within the molecule. While specific spectral data for this compound is not extensively published, analysis of related structures provides insight into the expected spectral features. For instance, in the 1H NMR spectrum, one would anticipate distinct signals for the aromatic protons and the amine protons, with their chemical shifts and coupling constants providing information about their electronic environment and spatial relationships. Similarly, 13C NMR would reveal the carbon skeleton, and 19F NMR is particularly crucial for confirming the presence and electronic environment of the fluorine atom. For comparison, spectral data for the related compound 4-Amino-3-nitropyridine (B158700) is available and provides a reference for the types of signals expected. nih.govchemicalbook.com

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental formula of the compound. This technique can confirm the molecular formula of this compound, which is C₅H₄FN₃O₂. synchem.de For example, the identity of a related compound, 3-fluoro-4-aminopyridine , was confirmed by HR-MS, which showed an experimental mass-to-charge ratio (m/z) that closely matched the calculated value. rsc.org

Table 1: Spectroscopic Data for Related Pyridine (B92270) Derivatives

| Compound Name | Technique | Observed Data | Reference |

| 4-Amino-3-nitropyridine | 1H NMR | Spectral data available | nih.govchemicalbook.com |

| 4-Amino-3-nitropyridine | 13C NMR | Spectral data available | nih.gov |

| 4-Amino-3-nitropyridine | Mass Spectrometry (GC-MS) | m/z top peak: 66, 2nd highest: 139, 3rd highest: 93 | nih.gov |

| 3-fluoro-4-aminopyridine | HR-MS | m/z M+ exp.: 112.0416, calc: 112.0437 | rsc.org |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods for these purposes.

HPLC is a versatile technique for separating and quantifying the components of a mixture. For nitropyridine derivatives, reversed-phase HPLC with a C18 column is often employed. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Assays of related compounds like 4-Amino-3-nitropyridine often specify a purity of ≥98% as determined by HPLC. ruifuchemical.comcphi-online.com Reaction monitoring by HPLC allows for the optimization of reaction conditions by tracking the consumption of reactants and the formation of products over time. For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) was monitored by HPLC, with distinct retention times observed for the starting material and the fluorinated product. rsc.org

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While many pyridine derivatives can be analyzed by GC, derivatization may be necessary for less volatile compounds to improve their chromatographic properties. nih.govyoutube.com For instance, a GC-Nitrogen-Phosphorous Detector (NPD) method has been proposed for the analysis of nitrosamines in pharmaceuticals, highlighting the utility of GC for nitrogen-containing compounds. usp.orgnih.gov

Table 2: Chromatographic Data for Related Pyridine Derivatives

| Compound Name | Chromatographic Method | Conditions | Retention Time (min) | Reference |

| 3-bromo-4-nitropyridine | HPLC | Nucleodur C18ec, 50 mM NH₄HCO₃ (pH 8.0)/MeOH gradient | 10.83 | rsc.org |

| 3-fluoro-4-nitropyridine (B80604) | HPLC | Nucleodur C18ec, 50 mM NH₄HCO₃ (pH 8.0)/MeOH gradient | 8.38 | rsc.org |

| 3-fluoro-4-aminopyridine | HPLC | Eclipse XDB C18, 50 mM NaH₄PO₄, 10 mM triethylamine (B128534) (pH 8.0), 5% EtOH | 7.05 | rsc.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the structures of numerous substituted pyridine and nitroxide derivatives have been determined. nih.govresearchgate.netmdpi.comresearchgate.net

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For a molecule like this compound, X-ray crystallography would definitively confirm the substitution pattern on the pyridine ring and provide insights into the planarity of the molecule and the orientation of the nitro and amino groups. Furthermore, it would reveal details about the crystal packing and any hydrogen bonding or other intermolecular forces that stabilize the crystal lattice. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and for studying its conformational properties. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

IR spectroscopy is particularly useful for identifying polar functional groups. For this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C-F stretching vibration. The IR spectra of related compounds, such as 4-Amino-3-nitropyridine and 2-Amino-5-nitropyridine (B18323) , show these characteristic peaks. nih.govnist.gov

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govamericanpharmaceuticalreview.comnih.gov The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. Analysis of the vibrational spectra, often aided by theoretical calculations, can provide insights into the conformational preferences of the molecule. ruifuchemical.com

Table 3: Vibrational Spectroscopy Data for a Related Pyridine Derivative

| Compound Name | Technique | Key Vibrational Bands | Reference |

| 4-Amino-3-nitropyridine | FT-IR (KBr) | Spectral data available | nih.gov |

| 4-Amino-3-nitropyridine | FT-Raman | Spectral data available | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Organic Molecules and Fine Chemicals

4-Amino-3-fluoro-5-nitropyridine and its structural isomers are valuable intermediates in the synthesis of complex organic molecules and fine chemicals, particularly within the pharmaceutical industry. The distinct electronic nature of the substituents allows for selective and regiocontrolled reactions. The amino group can be a nucleophile or a directing group, the nitro group can be readily reduced to an amine to introduce another functional handle, and the fluorine atom can modulate the molecule's properties or serve as a site for nucleophilic aromatic substitution under specific conditions.

For instance, related aminonitropyridines are recognized as crucial pharmaceutical intermediates. The synthesis of isomers like 4-amino-2-chloro-3-nitropyridine (B48866) and 4-amino-2-chloro-5-nitropyridine highlights their importance in preparing more complex molecules, such as inhibitors for E1 activating enzymes and adenosine (B11128) homocysteine hydrolase. google.com The presence of multiple reactive functional groups allows these compounds to be elaborated into intricate molecular architectures. This versatility establishes substituted aminonitropyridines as key precursors in multi-step syntheses aimed at producing high-value, biologically active compounds. google.comnih.gov

Intermediates in the Synthesis of Ligands for Coordination Chemistry

The structure of this compound makes it an attractive precursor for designing specialized ligands for coordination chemistry. The pyridine (B92270) nitrogen and the exocyclic amino group can both act as coordination sites for metal ions.

Furthermore, the compound can be chemically modified to create more complex ligand systems. A key transformation is the reduction of the nitro group to a second amino group, converting the molecule into a diamine. This resulting 3,5-diamino-4-fluoropyridine derivative can function as a bidentate or bridging ligand, capable of forming stable complexes with a variety of metal centers. The fluorine atom remains as a modulator of the ligand's electronic properties, influencing the stability and reactivity of the resulting metal complex. While specific examples of its direct use are not extensively documented, its potential is derived from the well-established coordination chemistry of aminopyridines and the synthetic versatility of its functional groups.

Precursors for Advanced Functional Materials (e.g., specialized polymers, optoelectronic materials, dyes for non-biological applications)

Substituted aromatic and heterocyclic compounds containing both electron-donating (amino) and electron-withdrawing (nitro) groups often exhibit interesting photophysical properties, making them candidates for functional materials. These "push-pull" systems can have large dipole moments and non-linear optical (NLO) properties.

While direct applications of this compound in specialized polymers or non-biological dyes are not prominently detailed in available research, the core structure is relevant to materials science. For example, fluorinated and nitrogen-containing heterocyclic compounds are integral to the development of materials for organic light-emitting diodes (OLEDs). bldpharm.com The electronic properties conferred by the fluoro and nitro substituents on the pyridine ring could potentially be exploited in the design of novel chromophores or as monomers for functional polymers. However, further research is needed to explore and realize the potential of this specific compound in the field of materials science.

Role as Key Intermediates in Radiosynthesis of Research Probes for Chemical Biology (focus on synthetic methodology)

One of the most significant applications of nitropyridine derivatives, including the structural motif of this compound, is in the radiosynthesis of positron emission tomography (PET) imaging agents. Due to the challenges of direct radiofluorination of electron-rich pyridine rings, multi-step strategies are often employed where a nitropyridine serves as a key intermediate. rsc.orgnih.gov

The synthetic methodology typically involves the following key steps:

Activation of the Pyridine Ring : The synthesis often starts with a pyridine N-oxide derivative, such as 3-bromo-4-nitropyridine (B1272033) N-oxide. rsc.orgnih.gov The N-oxide activates the pyridine ring towards nucleophilic substitution.

Nucleophilic Radiofluorination : A nucleophilic fluorination reaction is performed using [¹⁸F]fluoride. This step displaces a leaving group (like bromo) to introduce the ¹⁸F-label, yielding an ¹⁸F-labeled fluoro-nitropyridine N-oxide intermediate (e.g., [¹⁸F]3-fluoro-4-nitropyridine N-oxide). rsc.orgnih.gov This reaction can proceed in moderate yield at room temperature. rsc.orgnih.gov

Reduction : The nitro group and the N-oxide are subsequently reduced, typically through catalytic hydrogenation (e.g., using Pd/C and H₂). rsc.orgnih.govbiorxiv.org This final step unmasks the amino group, yielding the desired ¹⁸F-labeled aminopyridine PET tracer, such as [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP). rsc.orgnih.gov

This strategy has been successfully applied to synthesize PET radioligands that target voltage-gated potassium (K⁺) channels for imaging demyelination in the brain. biorxiv.org For example, the tracer [¹⁸F]5Me3F4AP was synthesized from a 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide precursor. biorxiv.org The use of the nitro group is critical, as it facilitates the challenging radiofluorination and is then conveniently converted to the essential amino group of the final product.

| Precursor | Key Transformation Steps | Final Radiotracer | Ref |

| 3-Bromo-4-nitropyridine N-oxide | 1. Nucleophilic fluorination with [¹⁸F]fluoride2. Catalytic hydrogenation (reduction of nitro and N-oxide) | [¹⁸F]3-Fluoro-4-aminopyridine | rsc.org, nih.gov |

| 3-Fluoro-5-methyl-4-nitropyridine N-oxide | 1. Isotope exchange with [¹⁸F]fluoride2. Catalytic hydrogenation | [¹⁸F]5-Methyl-3-fluoro-4-aminopyridine | biorxiv.org |

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for fluorinated and nitrated pyridines often involve multi-step processes that may utilize harsh reagents and generate significant waste. The development of "green" chemistry approaches is paramount. nih.gov Future research should prioritize the design of synthetic pathways that maximize atom economy, minimize the use of hazardous substances, and reduce energy consumption. One promising avenue is the exploration of three-component ring transformations (TCRT) which can construct complex molecules like nitropyridines from simpler precursors in a single step. nih.gov For instance, the reaction of dinitropyridone with a ketone and a nitrogen source like ammonium (B1175870) acetate (B1210297) offers a more practical and user-friendly alternative to methods requiring ammonia (B1221849) gas. nih.govacs.org

Another area of focus should be the direct and selective introduction of fluorine and nitro groups onto the pyridine (B92270) ring. While methods for nitrating pyridines exist, they can be limited by the electronic nature of the substituents already present on the ring. chempanda.com Similarly, direct fluorination can be challenging. nih.gov Research into novel catalytic systems, potentially involving transition metals or organocatalysts, could lead to more efficient and environmentally benign syntheses. The use of pyridine N-oxides as precursors for fluorination has shown promise and warrants further investigation as a potentially milder and more selective route. nih.govrsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic nature of 4-Amino-3-fluoro-5-nitropyridine, with its electron-donating amino group and electron-withdrawing nitro and fluoro groups, suggests a rich and complex reactivity profile that is yet to be fully explored. The introduction of a nitro group into a pyridine ring is known to facilitate its functionalization in various ways. nih.gov Future studies should aim to uncover novel reactivity patterns and unprecedented chemical transformations.

For example, the interplay between the substituents could lead to interesting outcomes in nucleophilic aromatic substitution (SNAr) reactions. Research has shown that in some 2-R-3-nitropyridines, the 3-NO2 group can be selectively substituted by sulfur nucleophiles, even in the presence of another potential leaving group at the 5-position. nih.govnih.gov Investigating the regioselectivity of SNAr reactions on this compound with a wider range of nucleophiles is a critical area for future work. Furthermore, exploring its potential in pericyclic reactions, metal-catalyzed cross-coupling reactions, and C-H functionalization could reveal new synthetic pathways to novel molecular architectures. The vicarious nucleophilic substitution (VNS) is another powerful tool for the C-H alkylation of electrophilic nitropyridines and could be applied to this molecule. acs.org

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites on the this compound ring—the amino group, the aromatic ring carbons, and the potential for modification of the nitro group—presents a significant challenge and opportunity for chemo- and regioselective functionalization. Developing strategies to selectively modify one part of the molecule while leaving the others intact is crucial for its use as a versatile building block.

Future research should focus on:

Selective N-functionalization: Developing protecting group strategies for the amino group that are orthogonal to the conditions required for subsequent ring functionalization.

Regioselective C-H functionalization: The pyridine nitrogen atom influences the acidity of the ring's C-H bonds, potentially allowing for selective deprotonation and subsequent reaction with electrophiles. digitellinc.com Exploring this for this compound could provide direct access to derivatives that are otherwise difficult to synthesize.

Selective manipulation of the nitro group: The reduction of the nitro group to an amino group is a common transformation. However, developing conditions for its partial reduction or conversion to other functional groups in the presence of the fluoro and amino substituents would greatly expand its synthetic utility.

A study on 2-methyl-3-nitropyridines demonstrated that reactions with thiols can proceed with varying degrees of regioselectivity, highlighting the subtle electronic and steric effects that govern reactivity. nih.gov Similar detailed investigations are needed for this compound.

Advanced Computational Design of Derivatives with Tunable Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the chemical properties and reactivity of molecules. nih.govresearchgate.net Future research should leverage advanced computational methods to design derivatives of this compound with specific, tunable properties.

DFT studies can be employed to:

Predict Reactivity: Calculate electron density distributions, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps to predict the most likely sites for electrophilic and nucleophilic attack. This can guide the design of selective functionalization strategies.

Tune Electronic Properties: Systematically modify the substituents on the pyridine ring in silico and calculate the impact on properties such as redox potential, and dipole moment. This is particularly relevant for designing molecules for applications in materials science.

Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential reactions to understand the factors that control selectivity and reactivity.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new derivatives with desired functionalities. For instance, assessing the performance of various DFT functionals against benchmark results can ensure the accuracy of predicted properties like excitation energies. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.